molecular formula C10H9BrN2 B11870384 7-Bromo-N-methylquinolin-2-amine

7-Bromo-N-methylquinolin-2-amine

Cat. No.: B11870384
M. Wt: 237.10 g/mol
InChI Key: QEAYLYXHQWVAOF-UHFFFAOYSA-N
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Description

7-Bromo-N-methylquinolin-2-amine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C10H9BrN2, has gained significant attention in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N-methylquinolin-2-amine typically involves the bromination of N-methylquinolin-2-amine. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the quinoline ring. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors to ensure precision and efficiency. The use of continuous flow reactors can enhance the reaction rate and yield while maintaining safety standards.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N-methylquinolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming N-methylquinolin-2-amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: N-methylquinolin-2-amine.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

7-Bromo-N-methylquinolin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of dyes, catalysts, and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-N-methylquinolin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of 7-Bromo-N-methylquinolin-2-amine, known for its antimalarial properties.

    N-methylquinolin-2-amine: Similar structure but lacks the bromine substituent.

    4-Hydroxy-2-quinolones: Known for their pharmaceutical applications.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

7-bromo-N-methylquinolin-2-amine

InChI

InChI=1S/C10H9BrN2/c1-12-10-5-3-7-2-4-8(11)6-9(7)13-10/h2-6H,1H3,(H,12,13)

InChI Key

QEAYLYXHQWVAOF-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(C=CC(=C2)Br)C=C1

Origin of Product

United States

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